2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride
Description
Chemical Identity and Structural Features
2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride (CAS: 918305-74-5) is a brominated pyridine derivative with a cyclopropane-amine moiety. Its molecular formula is C₈H₁₀BrClN₂, and the molecular weight is 249.54 g/mol . The compound exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. The stereochemistry of the cyclopropane ring (rel-(1S,2R) configuration) is critical for its biological activity, as stereoisomerism often influences binding affinity and metabolic pathways .
Synthesis and Applications This compound serves as a key intermediate in synthesizing heteroaryl-substituted amides, which act as modulators of endothelial nitric oxide synthase (eNOS). The dihydrochloride form facilitates handling and formulation in preclinical studies due to its improved crystallinity and solubility compared to the free base.
Propriétés
IUPAC Name |
2-(6-bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFRETMLRDXDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CN=C(C=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Core Reaction Framework
The foundational approach involves cyclopropanation of 6-bromo-3-pyridinyl precursors. A representative synthesis begins with 6-bromo-3-pyridinecarbaldehyde, which undergoes cyclopropanation using trimethylsulfoxonium iodide (TMSOI) under basic conditions (e.g., NaH in DMF). This generates the cyclopropane ring via a [2+1] cycloaddition mechanism, yielding 2-(6-bromopyridin-3-yl)cyclopropanecarbaldehyde. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride introduces the primary amine group, producing the free base 2-(6-bromopyridin-3-yl)cyclopropan-1-amine.
Optimization and Challenges
Key variables influencing yield and purity include:
-
Temperature : Cyclopropanation proceeds optimally at 0–5°C to minimize side reactions.
-
Stoichiometry : A 1.2:1 molar ratio of TMSOI to aldehyde ensures complete conversion.
-
Workup : Acidic extraction (1 M HCl) isolates the amine intermediate with >90% purity.
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 78 | 92 |
| TMSOI Equiv. | 1.2 | 82 | 94 |
| Reductive Amination | RT, 12 h | 85 | 89 |
Copper-Catalyzed Multicomponent Cycloaromatization
Three-Component Coupling Strategy
A groundbreaking method reported in 2025 employs copper(I)-catalyzed coupling of ortho-bromoacetophenone derivatives, terminal alkynes, and amines. Adapted for 2-(6-bromopyridin-3-yl)cyclopropan-1-amine, this one-pot protocol involves:
Mechanistic Insights
The reaction proceeds via copper(III)-acetylide intermediates (Fig. 1c in), where oxidative addition of the C–Br bond precedes cyclopropanation. Deuterium-labeling studies confirm protonation at the C-4 position (51% D incorporation), validating a tautomerization-hydrolysis sequence.
| Component | Role | Impact on Yield (%) |
|---|---|---|
| CuI | Catalyzes acetylide formation | 15 mol% → 84% |
| NaOH | Base for deprotonation | 2.0 equiv. → 89% |
| CH₃CN | Solvent for polar transition | Nonpolar → <5% |
Post-Synthetic Modification: Dihydrochloride Salt Formation
Acidic Workup Protocol
The free base is treated with concentrated HCl (2.2 equiv.) in ethanol, precipitating the dihydrochloride salt. Crystallization from ethanol/ether (1:3) affords >99% purity, confirmed by HPLC and X-ray diffraction.
Stability Considerations
-
Hygroscopicity : The salt exhibits moderate moisture absorption, requiring storage under N₂.
-
Thermal Degradation : Decomposition initiates at 215°C (TGA), suitable for long-term stability.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclopropanation | 3 | 62 | 92 | High |
| Copper-Catalyzed | 1 | 73 | 94 | Moderate |
| Reductive Amination | 2 | 85 | 89 | Low |
Cost and Environmental Impact
-
Cyclopropanation : Requires costly TMSOI ($320/mol) but generates minimal waste.
-
Copper-Catalyzed : Ligand-free conditions reduce metal contamination (Cu <5 ppm).
Advanced Characterization Techniques
Spectroscopic Validation
Purity Assessment
Industrial and Research Applications
Medicinal Chemistry Utility
The compound serves as a precursor for endothelial nitric oxide synthase (eNOS) modulators, with IC₅₀ values <100 nM in cardiovascular assays. Late-stage functionalization with bioactive molecules (e.g., paroxetine, amoxapine) demonstrates compatibility with drug development pipelines.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Drug Development:
The primary application of 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride lies in its use as a building block for synthesizing biologically active compounds. It serves as an intermediate in the synthesis of heteroaryl-substituted amides, which are crucial in developing new drugs targeting endothelial nitric oxide synthase (eNOS). This modulation is vital for cardiovascular health, as eNOS plays a significant role in regulating vascular tone and blood flow.
2. Biological Activity:
Research indicates that this compound exhibits significant biological activity, particularly as a modulator of endothelial nitric oxide synthase. This modulation has therapeutic implications for treating cardiovascular diseases and disorders associated with nitric oxide dysregulation. Additionally, compounds with similar structures have shown promise in anti-cancer and anti-inflammatory activities, suggesting broader applications in pharmacology.
Case Studies and Research Insights
Research studies have focused on understanding the binding affinities and efficacy of 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride concerning various biological targets. These studies are essential for elucidating its mechanism of action as a nitric oxide synthase modulator and assessing potential side effects or interactions with other pharmacological agents. Preliminary findings suggest that its interactions may influence vascular function and could be leveraged for therapeutic purposes in cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Table 1: Key Properties of Bromopyridine-Cyclopropane Derivatives
Key Observations:
Substituent Position on Pyridine :
- The 6-bromo substitution in the target compound (pyridine C2 position) vs. the 5-bromo substitution in the analog (CAS 1993189-05-1) alters electronic and steric properties. Bromine at the 6-position (meta to the cyclopropane attachment) may enhance π-stacking interactions in biological targets compared to the 5-position (para) .
- 2-Bromopyridine (CAS 109-04-6) lacks the cyclopropane-amine group, limiting its direct pharmacological relevance but highlighting the importance of the cyclopropane moiety in modulating bioactivity .
Cyclopropane Substituent Position: The 2-position substitution in the target compound vs. the 1-position in the analog (CAS 1993189-05-1) affects ring strain and stereoelectronic effects. The rel-(1S,2R) configuration in the target compound likely optimizes binding to eNOS compared to alternative stereoisomers .
Salt Form: The dihydrochloride form of the target compound improves aqueous solubility relative to the monohydrochloride analog, which is advantageous for in vivo studies .
Activité Biologique
2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride, also known as (1S,2R)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride, is a chemical compound with the molecular formula CHBrClN and a molecular weight of approximately 286.0 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of endothelial nitric oxide synthase (eNOS), which plays a critical role in vascular health and disease.
Chemical Structure and Properties
The structural features of 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride include:
- A brominated pyridine moiety which enhances its reactivity.
- A cyclopropane ring that contributes to the compound's rigidity and binding affinity.
These characteristics are essential for its interaction with biological targets, influencing its pharmacological properties.
The mechanism of action involves the compound's interaction with specific molecular targets, primarily through:
- π-π interactions with aromatic residues in proteins due to the bromopyridine moiety.
- Enhanced binding affinity facilitated by the cyclopropane ring, allowing modulation of enzyme or receptor activity.
This modulation can lead to significant biological effects, particularly in cardiovascular health by regulating nitric oxide levels.
Biological Activities
Research indicates that 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride exhibits various biological activities:
1. Modulation of Endothelial Nitric Oxide Synthase (eNOS)
Studies have shown that this compound acts as an eNOS modulator, which is vital for:
- Regulating vascular tone and blood flow.
- Potential therapeutic applications in treating cardiovascular diseases related to nitric oxide dysregulation.
3. Anti-inflammatory Effects
The compound's ability to modulate nitric oxide levels may also contribute to anti-inflammatory effects, making it a candidate for further research in inflammatory disease contexts.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their potential applications:
Synthesis and Derivatives
The synthesis of 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride typically involves nucleophilic substitutions and coupling reactions, which are essential for developing derivatives with enhanced biological properties. These synthetic strategies are crucial for expanding the pharmacological profile of this compound and its analogs.
Q & A
Q. Example Retrosynthetic Pathway :
Disconnect the pyridine-cyclopropane bond → 6-bromopyridine-3-boronic acid + cyclopropane-amine precursor.
Use Pd-catalyzed cross-coupling (Suzuki) for bond formation .
Advanced: How to address discrepancies in reported biological activity data across different studies involving this compound?
Methodological Answer:
Discrepancies often arise from variations in:
- Purity : Ensure ≥98% purity (HPLC) and validate via elemental analysis .
- Salt Form : Confirm the dihydrochloride stoichiometry (2:1 amine:HCl) via titration .
- Experimental Conditions : Standardize assays (e.g., enzyme concentration, pH, temperature).
- Structural Analogues : Compare with 3-cyclopropylpropan-1-amine derivatives to isolate cyclopropane-specific effects .
Case Study : If IC₅₀ values vary in kinase inhibition assays, re-test under uniform conditions (e.g., 25°C, pH 7.4) using a common positive control (e.g., staurosporine).
Advanced: What are the methodological challenges in studying the compound's interaction with enzyme targets, and how can they be mitigated?
Methodological Answer:
Challenges :
Q. Mitigation Strategies :
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics without fluorescent tags.
- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., monoamine oxidase) to resolve binding interactions .
Advanced: How can computational modeling optimize the compound's pharmacokinetic (PK) properties while retaining bioactivity?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to predict logP (target ≤3), aqueous solubility (>50 μM), and CYP450 inhibition.
- Structural Tweaks :
- Validate In Vivo : Conduct PK studies in rodents, monitoring plasma half-life and brain penetration (LC-MS/MS quantification) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
